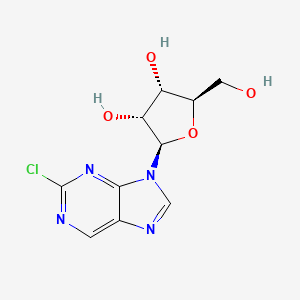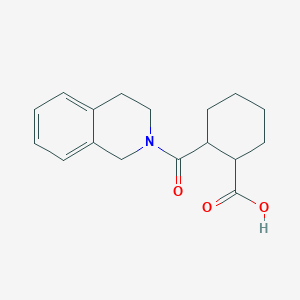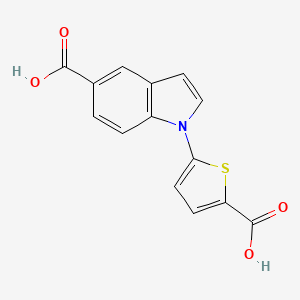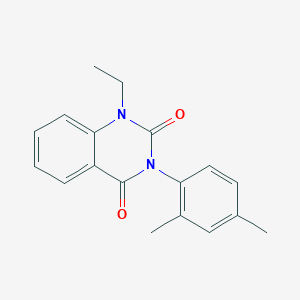![molecular formula C14H13F3O3 B11839332 4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid CAS No. 1385694-50-7](/img/structure/B11839332.png)
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid: A closely related compound with similar structural features.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Another compound with a ketone and carboxylic acid group but different ring structure.
Uniqueness
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1385694-50-7 |
|---|---|
Molecular Formula |
C14H13F3O3 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
4-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H13F3O3/c15-14(16,17)10-3-1-9(2-4-10)13(12(19)20)7-5-11(18)6-8-13/h1-4H,5-8H2,(H,19,20) |
InChI Key |
JCBZDJUGVAAIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)


![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)

![3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11839292.png)


![Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11839304.png)
![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)



